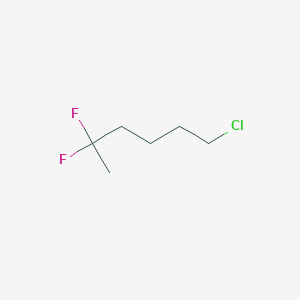
1-Chloro-5,5-difluorohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-5,5-difluorohexane: is an organic compound with the molecular formula C6H11ClF2 It belongs to the class of alkyl halides, specifically haloalkanes, which are characterized by the presence of halogen atoms attached to an alkane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-5,5-difluorohexane can be synthesized through several methods. One common approach involves the halogenation of hexane. The process typically includes the following steps:
Fluorination: Hexane is first fluorinated using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas mixture. This step introduces fluorine atoms into the hexane molecule.
Chlorination: The fluorinated hexane is then subjected to chlorination using chlorine gas (Cl2) or other chlorinating agents. This step replaces one of the hydrogen atoms with a chlorine atom, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial processes may involve continuous flow reactors and advanced separation techniques to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-5,5-difluorohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-). These reactions typically occur under basic conditions.
Elimination Reactions: Under the influence of strong bases, this compound can undergo elimination reactions to form alkenes. For example, treatment with potassium tert-butoxide (KOtBu) can lead to the formation of 5,5-difluoro-1-hexene.
Oxidation and Reduction Reactions: Although less common, the compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium alkoxides (RO-Na) in polar solvents like ethanol or methanol.
Elimination: Potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Major Products:
Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Elimination: Alkenes such as 5,5-difluoro-1-hexene.
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Aplicaciones Científicas De Investigación
1-Chloro-5,5-difluorohexane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving the interaction of halogenated hydrocarbons with biological systems. It serves as a model compound to understand the behavior of similar substances in biological environments.
Medicine: Research into the potential medicinal properties of fluorinated compounds includes the study of this compound. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.
Industry: The compound is used in the development of specialty chemicals and materials. Its fluorinated nature imparts unique properties such as increased stability and resistance to degradation, making it useful in various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-chloro-5,5-difluorohexane depends on its specific application. In general, the compound interacts with molecular targets through its halogen atoms. The chlorine and fluorine atoms can form strong bonds with other atoms, influencing the reactivity and stability of the compound. For example:
Substitution Reactions: The chlorine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds.
Elimination Reactions: The presence of fluorine atoms can stabilize the transition state, facilitating the elimination process.
Comparación Con Compuestos Similares
1-Chloro-5,5-difluoropentane: Similar structure but with one less carbon atom.
1-Chloro-5,5-difluoroheptane: Similar structure but with one more carbon atom.
1-Bromo-5,5-difluorohexane: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: 1-Chloro-5,5-difluorohexane is unique due to its specific combination of chlorine and fluorine atoms on a hexane backbone. This combination imparts distinct chemical properties, such as increased reactivity in substitution and elimination reactions compared to its analogs. The presence of both chlorine and fluorine atoms also enhances the compound’s stability and resistance to degradation, making it valuable in various applications.
Propiedades
Número CAS |
651724-08-2 |
|---|---|
Fórmula molecular |
C6H11ClF2 |
Peso molecular |
156.60 g/mol |
Nombre IUPAC |
1-chloro-5,5-difluorohexane |
InChI |
InChI=1S/C6H11ClF2/c1-6(8,9)4-2-3-5-7/h2-5H2,1H3 |
Clave InChI |
MMUIXRJHOQQROH-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCCCl)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


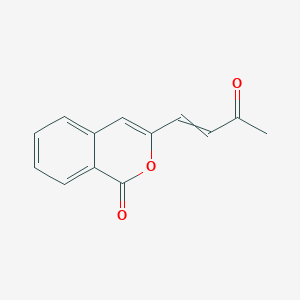
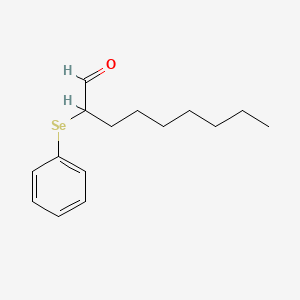
![(2S)-2-[(S)-phenyl-(2-phenylphenyl)sulfanylmethyl]morpholine](/img/structure/B12539135.png)
![Sulfonium, [2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]dimethyl-, chloride](/img/structure/B12539142.png)
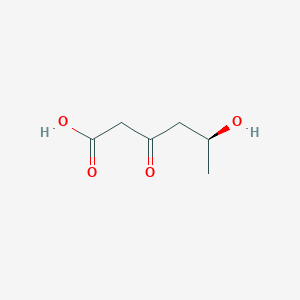
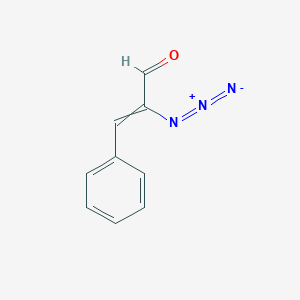
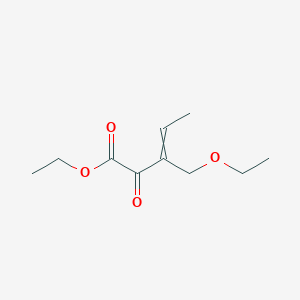
![(3R,4R)-3-(Propan-2-yl)-4-[(trimethylsilyl)ethynyl]oxetan-2-one](/img/structure/B12539162.png)
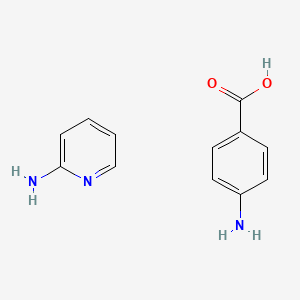
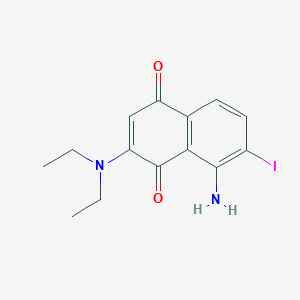


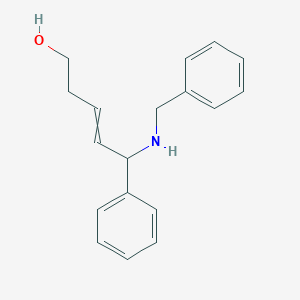
![N-(4-Bromophenyl)-2-{[(tributylstannyl)oxy]carbonyl}benzamide](/img/structure/B12539197.png)
